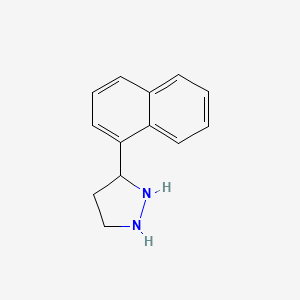

1H-Pyrazole, 3-(1-naphthalenyl)-

Description

Evolution and Significance of Pyrazole (B372694) Heterocycles in Chemical Research

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have a rich history in chemical research, dating back to their initial discovery by Ludwig Knorr in 1883. mdpi.com These compounds are not merely chemical curiosities; they are integral components in a wide array of applications, from pharmaceuticals to agrochemicals. researchgate.netglobalresearchonline.net The versatility of the pyrazole scaffold allows for diverse substitutions, leading to a vast library of derivatives with a broad spectrum of biological activities. globalresearchonline.netnih.gov Many commercially available drugs, such as the anti-inflammatory celecoxib (B62257) and the anabolic steroid stanozolol, feature a pyrazole core, highlighting the profound impact of this heterocycle on medicinal chemistry. nih.govmdpi.comwikipedia.org The continuous exploration of pyrazole chemistry is driven by the quest for novel compounds with enhanced or specific functionalities. mdpi.comnih.gov

Research Landscape and Foundational Studies on 3-(1-Naphthalenyl)-1H-Pyrazole

Research into 3-(1-naphthalenyl)-1H-pyrazole and its derivatives has explored various facets of its chemistry. Synthetic methodologies have been developed to produce this compound and its analogs. One common approach involves the cyclization of a chalcone (B49325) precursor, 1-(1-naphthyl)-3-aryl-2-propen-1-one, with hydrazine (B178648). asianpubs.orgmdpi.com Spectroscopic studies, including NMR and IR, have been crucial in confirming the structures of these synthesized compounds. nih.govasianpubs.orgmdpi.com Furthermore, the crystal structure of related naphthalene-substituted pyrazole derivatives has been elucidated, providing valuable insights into their three-dimensional conformation and intermolecular interactions. nih.gov

Scope and Objectives of Academic Inquiry into 3-(1-Naphthalenyl)-1H-pyrazole

The primary objectives of academic research on 3-(1-naphthalenyl)-1H-pyrazole are multifaceted. A significant area of focus is the synthesis of novel derivatives and the optimization of reaction conditions to improve yields and purity. mdpi.com Another key objective is the investigation of their potential applications, particularly in medicinal chemistry. researchgate.net Studies have explored the antioxidant and enzyme inhibitory activities of related naphthalene-substituted pyrazoles. nih.govresearchgate.netnih.gov Furthermore, the unique photophysical properties conferred by the naphthalene (B1677914) group make these compounds candidates for materials science applications, prompting research into their fluorescence and other optical characteristics. elsevierpure.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-naphthalen-1-ylpyrazolidine |

InChI |

InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-7,13-15H,8-9H2 |

InChI Key |

JWFNSFKZDMNKQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNNC1C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Naphthalenyl 1h Pyrazole and Its Congeners

Classical Approaches to Pyrazole (B372694) Formation

Traditional methods for pyrazole synthesis often involve multi-step procedures, including the formation of intermediates like chalcones and pyrazolines.

Condensation Reactions of Chalcones with Hydrazines

A well-established method for synthesizing pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives. mdpi.comthepharmajournal.com This approach is a cornerstone in the synthesis of various pyrazole-based compounds. The initial step is typically a Claisen-Schmidt condensation to form the chalcone (B49325), which then undergoes cyclization with a hydrazine. nih.govakademisains.gov.my For instance, the synthesis of 1,3,5-triaryl pyrazole derivatives can be achieved through a two-step reaction where the pyrazoline is first formed via a one-pot reaction of an aromatic ketone, an aldehyde, and a hydrazine in a basic medium. researchgate.net

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized by the condensation of an aryl ketone with an aromatic aldehyde in the presence of a suitable condensing agent. thepharmajournal.com These chalcone intermediates are then reacted with hydrazines to yield pyrazoline derivatives. thepharmajournal.com For example, various substituted o-hydroxy acetophenones can be condensed with 3-(naphthalen-1-yl)-1H-pyrazole-4-carbaldehyde to produce chalcone derivatives, which are then treated with hydrazine to form the corresponding pyrazolines. asianpubs.org

The reaction conditions for the cyclization of chalcones with hydrazines can vary. For example, heating a chalcone with hydrazine hydrate (B1144303) in ethanol (B145695) under reflux for several hours is a common procedure. thepharmajournal.com In some cases, glacial acetic acid is used as the solvent and the reaction is carried out at elevated temperatures. akademisains.gov.myijpbs.com

Pyrazoline Intermediates and Subsequent Oxidative Aromatization

The formation of a pyrazoline intermediate is a key step in many pyrazole syntheses. mdpi.comresearchgate.net These five-membered heterocyclic compounds are often synthesized through the cyclization of chalcones with hydrazines. thepharmajournal.comasianpubs.org The pyrazoline ring can then be aromatized to the corresponding pyrazole.

One common method for the synthesis of pyrazolines is the reaction of an α,β-unsaturated ketone with a hydrazine derivative. mdpi.com For example, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole was synthesized by reacting 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118) under microwave irradiation. mdpi.com The resulting pyrazoline can then be oxidized to the pyrazole. mdpi.com

The oxidation of pyrazolines to pyrazoles can be achieved using various oxidizing agents. In one study, a fluorinated pyrazoline was oxidized to the corresponding pyrazole by heating it in glacial acetic acid. mdpi.com Another approach involves simply heating the pyrazoline in DMSO under an oxygen atmosphere to afford the pyrazole. organic-chemistry.org

The following table summarizes the synthesis of a pyrazoline intermediate and its subsequent oxidation to a pyrazole:

| Reactants | Intermediate | Product | Reagents and Conditions | Reference |

| 1-Acetylnaphthalene, 4-Fluorobenzaldehyde, Phenylhydrazine | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | i) Microwave irradiation, NaOH, Ethanol; ii) Glacial acetic acid, 85°C | mdpi.com |

| Chalcone, Hydrazine hydrate | Pyrazoline | Pyrazole | Dioxane, Reflux | asianpubs.org |

Cyclization Reactions Involving Hydrazides and Aldehydes

Another classical route to pyrazoles involves the cyclization of hydrazides with aldehydes. For instance, the Vilsmeier-Haack reaction is a versatile method for the formylation of various compounds, including hydrazones, to produce pyrazole-4-carbaldehydes. nih.gov These aldehydes can then serve as precursors for more complex pyrazole derivatives.

For example, 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized from a hydrazone using the Vilsmeier-Haack reagent (POCl3/DMF). nih.gov Similarly, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was obtained from the corresponding 2,4-dihydropyrazol-3-one under Vilsmeier-Haack conditions. umich.edu

One-Pot and Multicomponent Synthesis Strategies

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. One-pot and multicomponent reactions are at the forefront of these efforts, allowing for the synthesis of complex molecules in a single step, which reduces waste and saves time.

Environmentally Benign Synthesis Protocols (e.g., Green Chemistry Approaches)

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles. These methods often utilize microwave activation and solvent-free reaction conditions to achieve high yields in short reaction times. nih.gov For example, a one-pot synthesis of 3,5-disubstituted-1H-pyrazoles from their carbonyl precursors via tosylhydrazones generated in situ has been developed under microwave irradiation without a solvent. nih.gov

The use of water as a solvent is another hallmark of green chemistry. A one-pot condensation reaction of α,β-unsaturated carbonyl compounds with tosyl hydrazide in water has been shown to be a highly efficient and environmentally friendly method for the synthesis of substituted 1H-pyrazoles. researchgate.net

Microwave-assisted synthesis has also been employed for the rapid and efficient production of pyrazole derivatives. For instance, the synthesis of 1H-pyrazole-5-amines was achieved in moderate to excellent yields after just 10 minutes of microwave irradiation of arylhydrazines with 3-aminocrotonitrile. nih.gov

Catalytic Multicomponent Reactions for Pyrazole Carbothioamide Derivatives

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules from simple starting materials in a single operation. beilstein-journals.org A one-pot, three-component catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives has been developed using hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of HAp/ZnCl2 nano-flakes as a catalyst. biointerfaceresearch.com This method offers high yields, a broad substrate scope, and short reaction times under solvent-free conditions. biointerfaceresearch.com

The proposed mechanism for this reaction involves the initial formation of an intermediate from the reaction of hydrazine hydrate and isothiocyanate, followed by nucleophilic addition to arylidene malononitrile, intramolecular cyclization, tautomerization, and finally, aerial oxidation to yield the target pyrazole carbothioamide. biointerfaceresearch.com

The following table provides examples of catalytic multicomponent reactions for the synthesis of pyrazole derivatives:

| Reactants | Catalyst | Product | Conditions | Reference |

| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 nano-flakes | 1H-Pyrazole-1-carbothioamide derivatives | 60-70°C, Solvent-free | biointerfaceresearch.com |

| Enaminones, Aryl hydrazine hydrochlorides, Internal alkynes | Rh(III) | N-Naphthyl pyrazoles | Cascade pyrazole annulation and Satoh-Miura benzannulation | rsc.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. nih.gov Palladium and copper catalysts, in particular, have demonstrated remarkable efficiency in forging the carbon-carbon and carbon-nitrogen bonds necessary for constructing and modifying the 3-(1-naphthalenyl)-1H-pyrazole scaffold. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful methods for introducing functional groups onto the pyrazole or naphthalene (B1677914) rings. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used strategy. nih.govnih.gov For instance, a pre-functionalized pyrazole, such as a 3-bromo- (B131339) or 3-chloro-1H-pyrazole, can be coupled with 1-naphthaleneboronic acid to yield the target compound. Conversely, a 3-(1-naphthalenyl)-1H-pyrazole bearing a halogen on the pyrazole or naphthalene ring can be further functionalized by coupling with various aryl or vinyl boronic acids.

A convenient route to C3-arylated pyrazoles has been reported using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material for Suzuki-Miyaura cross-coupling reactions. rsc.org This methodology, which can be adapted for 3-(1-naphthalenyl)-1H-pyrazole, allows for the introduction of various aryl and heteroaryl groups at the C3 position. rsc.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be highly efficient for the arylation of bromo-substituted pyrazole derivatives, often in aqueous media, highlighting the green chemistry aspects of this approach. arkat-usa.org

Direct C-H arylation is another powerful palladium-catalyzed method that avoids the need for pre-functionalization with halides. nih.govnih.gov The pyrazole ring can act as a directing group to facilitate the selective arylation of C-H bonds on adjacent alkyl chains or on the pyrazole ring itself. nih.gov Research on pyrazolo[4,3-b]pyridines has demonstrated that direct C3-arylation can be achieved in water, offering an environmentally benign synthetic route. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Functionalization of Pyrazole Scaffolds

| Starting Material | Coupling Partner | Catalyst/Ligand | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | Dioxane/H₂O, Cs₂CO₃ | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Good to excellent | rsc.org |

| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Benzothiazole-oxime Pd(II) complex | DMF/H₂O, KOH/TBAB | 3-(5-Phenylbenzofuran-2-yl)-1H-pyrazole | 88% (µw) | arkat-usa.org |

| Unprotected 3-chloroindazole | Phenylboronic acid | Pd₂(dba)₃/SPhos | Dioxane/H₂O, K₃PO₄ | 3-Phenylindazole | High | nih.gov |

| 1H-Pyrazolo[4,3-b]pyridine | Arylboronic acid | Pd(OAc)₂/SPhos | H₂O, K₂CO₃ | C3-Arylated 1H-pyrazolo[4,3-b]pyridine | Good | nih.gov |

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of pyrazoles. rsc.orgdp.tech Copper-catalyzed reactions are particularly useful for forming C-N bonds, a key step in many pyrazole syntheses. For instance, the reaction of pyrazole with 1-bromo-2-methylnaphthalene (B105000) or 2-(bromomethyl)naphthalene (B188764) in the presence of a copper catalyst and a base like KOH in DMSO has been used to synthesize N-naphthyl pyrazoles. nih.gov

Copper-catalyzed multicomponent reactions provide a powerful tool for the one-pot synthesis of highly substituted pyrazoles. nih.gov A copper-mediated three-component reaction of 2,3-allenoates or 2-alkynoates, amines, and nitriles has been developed for the synthesis of fully substituted pyrazoles. dp.tech Another approach involves a copper-catalyzed relay oxidation strategy, where oxime acetates, amines, and aldehydes undergo a cascade reaction to form pyrazoles. rsc.org These methods offer high atom economy and functional group tolerance. rsc.org

Table 2: Examples of Copper-Catalyzed Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|---|---|

| Pyrazole | 1-Bromo-2-methylnaphthalene | - | Cu | KOH/DMSO | 1-(2-Methylnaphthalen-1-yl)-1H-pyrazole | nih.gov |

| Oxime acetate | Amine | Aldehyde | Cu catalyst | - | 1,3- and 1,3,4-substituted pyrazoles | rsc.org |

| Enaminone | Hydrazine | Aryl halide | Cu catalyst | - | 1,3-Substituted pyrazoles | nih.gov |

| 2,3-Allenoate | Amine | Nitrile | Cu(OAc)₂ | - | Fully substituted pyrazoles | dp.tech |

Regioselectivity and Stereochemical Control in Naphthalene-Pyrazole Synthesis

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as 3-(1-naphthalenyl)-1H-pyrazole, from the condensation of a 1,3-dicarbonyl compound and a hydrazine is the control of regioselectivity, which can lead to the formation of two possible isomers (e.g., 3-substituted vs. 5-substituted). nih.govnih.govacs.org The nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, play a crucial role in determining the final isomeric ratio. nih.gov

For the synthesis of 1-aryl-3,5-disubstituted pyrazoles, it has been shown that the use of arylhydrazine hydrochlorides favors the formation of the 1,3-regioisomer, while the corresponding free hydrazine leads to the 1,5-regioisomer. nih.govacs.org This regiocontrol is attributed to the different reaction mechanisms under acidic and neutral/basic conditions. This principle can be applied to the synthesis of 3-(1-naphthalenyl)-1H-pyrazole by reacting a suitable naphthalenyl-containing 1,3-dicarbonyl precursor with hydrazine or its salt.

Furthermore, the choice of solvent can dramatically influence regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly improve the regioselectivity in the condensation of 1,3-diketones with arylhydrazines, favoring the formation of one isomer. arkat-usa.org

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Hydrazine Reagent | Solvent | Predominant Isomer | Reference |

|---|---|---|---|

| Arylhydrazine Hydrochloride | - | 1,3-Disubstituted Pyrazole | nih.govacs.org |

| Free Arylhydrazine | - | 1,5-Disubstituted Pyrazole | nih.govacs.org |

| Arylhydrazine | N,N-Dimethylacetamide (DMAc) | High regioselectivity for one isomer | arkat-usa.org |

Stereochemical control is generally not a factor in the synthesis of the aromatic pyrazole ring itself. However, if chiral centers are present in the substituents on the naphthalene or pyrazole rings, their stereochemistry must be established in the starting materials or introduced in subsequent steps.

Synthetic Routes for Derivatization and Scaffold Modification

The 3-(1-naphthalenyl)-1H-pyrazole scaffold is a versatile platform for further chemical modification to generate a diverse library of compounds for various applications, including medicinal chemistry. nih.govijpsjournal.comalfred.edu Derivatization can occur at the pyrazole ring nitrogen (N1), the C4 and C5 positions of the pyrazole ring, or on the naphthalene ring system.

Formylation of the pyrazole ring, for example, at the C4 position, provides a valuable handle for further transformations. asianpubs.orgmdpi.comasianpubs.org The resulting pyrazole-4-carbaldehyde can be converted into a variety of other functional groups or used in condensation reactions to build more complex heterocyclic systems. asianpubs.orgasianpubs.org For instance, 3-(naphthalen-3-yl)-1H-pyrazole-4-carbaldehyde has been used as a precursor to synthesize chalcones, pyrazolines, and chromone (B188151) derivatives. asianpubs.orgasianpubs.org

The pyrazole ring is an electron-rich system, and its reactivity allows for various functionalizations. mdpi.com The N1 position can be readily alkylated or arylated. The C4 position is nucleophilic and can undergo electrophilic substitution. The C3 and C5 positions are more electrophilic. mdpi.com These inherent reactivity patterns can be exploited for selective derivatization.

The pyrazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable drug-like properties. nih.govnih.gov Modifications to the 3-(1-naphthalenyl)-1H-pyrazole core can be designed to optimize binding affinity and selectivity for specific biological targets. nih.gov

Table 4: Examples of Derivatization Reactions on Pyrazole Scaffolds

| Starting Scaffold | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 3-(Naphthalen-3-yl)-1H-pyrazole-4-carbaldehyde | Condensation (Chalcone synthesis) | o-Hydroxy acetophenone | 1-(2-Hydroxyphenyl)-3-(3-naphthalen-3-yl)-1-(phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | asianpubs.orgasianpubs.org |

| Chalcone derivative | Cyclization (Pyrazoline synthesis) | Hydrazine hydrate | Pyrazoline derivative | asianpubs.orgasianpubs.org |

| Ethyl 3-[(E)-3-(N,N-dimethylamino)acryloyl]-1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-4-carboxylate | Reaction with heterocyclic amines | Various heterocyclic amines | Functionalized 3-(hetaryl)pyrazoles | arkat-usa.org |

| 3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes | Further functionalization | Various | Diverse biologically active compounds | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Naphthalenyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 3-(1-naphthalenyl)-1H-pyrazole derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment. nih.govnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity

¹H NMR spectroscopy of 3-(1-naphthalenyl)-1H-pyrazole derivatives reveals characteristic signals for the protons of the pyrazole (B372694) and naphthalene (B1677914) ring systems. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton and the presence of neighboring functional groups.

The pyrazole ring protons typically appear as distinct signals. The proton at the C4 position of the pyrazole ring is often observed as a doublet, while the proton at the C5 position can also appear as a doublet due to coupling with the adjacent NH proton. The NH proton of the pyrazole ring itself usually presents as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

The protons of the naphthalene ring system exhibit a complex pattern of multiplets in the aromatic region of the spectrum. The exact chemical shifts and multiplicities are determined by their position on the naphthalene ring and the electronic effects of the pyrazole substituent. Protons on the same ring of the naphthalene moiety will show coupling to each other, leading to characteristic splitting patterns. researchgate.net

Table 1: Illustrative ¹H NMR Data for a 3-(1-Naphthalenyl)-1H-Pyrazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-4 | 6.8 - 7.0 | d |

| Pyrazole H-5 | 7.6 - 7.8 | d |

| Naphthalene H | 7.4 - 8.2 | m |

| Pyrazole NH | 12.0 - 13.0 | br s |

| d = doublet, m = multiplet, br s = broad singlet. Data is illustrative and may vary for specific derivatives. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignment and Coupling Patterns

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line, simplifying the spectrum and allowing for the determination of the number of distinct carbon environments. libretexts.org The chemical shifts of the carbon atoms in 3-(1-naphthalenyl)-1H-pyrazole derivatives are indicative of their hybridization and chemical environment.

The carbon atoms of the pyrazole ring resonate at characteristic chemical shifts. The C3 and C5 carbons, being attached to nitrogen atoms, generally appear at higher chemical shifts compared to the C4 carbon. The carbon atoms of the naphthalene ring system appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the point of attachment to the pyrazole ring. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 3-(1-Naphthalenyl)-1H-Pyrazole Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 145 - 155 |

| Pyrazole C-4 | 105 - 115 |

| Pyrazole C-5 | 130 - 140 |

| Naphthalene C | 120 - 135 |

| Naphthalene C (quaternary) | 130 - 140 |

| Data is illustrative and may vary for specific derivatives. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in identifying neighboring protons within the pyrazole and naphthalene ring systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the known ¹H NMR assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the pyrazole and naphthalene rings.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nsf.gov The FT-IR spectrum of a 3-(1-naphthalenyl)-1H-pyrazole derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net

Key vibrational frequencies to be expected include:

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the pyrazole ring. researchgate.net

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹, corresponding to the C-H bonds of the naphthalene and pyrazole rings. libretexts.org

C=N Stretch: A sharp absorption band in the region of 1500-1650 cm⁻¹, indicative of the carbon-nitrogen double bond within the pyrazole ring.

C=C Stretch (Aromatic): Multiple sharp absorption bands in the range of 1400-1600 cm⁻¹, arising from the carbon-carbon double bonds within the naphthalene and pyrazole rings.

C-H Bending (Aromatic): Out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the naphthalene ring.

Table 3: Typical FT-IR Absorption Frequencies for 3-(1-Naphthalenyl)-1H-Pyrazole

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (pyrazole) | 1500 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| Data is illustrative and may vary for specific derivatives. |

Mass Spectrometry (MS and HR-MS) for Molecular Weight Determination

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound. wiley.com In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 3-(1-naphthalenyl)-1H-pyrazole, with a molecular formula of C₁₃H₁₀N₂, the expected molecular weight is approximately 194.23 g/mol . cymitquimica.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular weight, often to four or more decimal places. researchgate.netnih.gov This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. jhu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the exact positions of all atoms in the crystal lattice can be determined. mdpi.com This provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov For 3-(1-naphthalenyl)-1H-pyrazole derivatives, single-crystal X-ray diffraction can confirm the connectivity of the pyrazole and naphthalene rings and reveal details about the planarity of the molecule and its packing in the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules. For aromatic and heterocyclic compounds like 3-(1-naphthalenyl)-1H-pyrazole and its derivatives, UV-Vis spectroscopy provides valuable insights into their electronic structure and the extent of conjugation. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's specific electronic environment.

The electronic spectra of pyrazole-based compounds are characterized by absorption bands in the UV region, typically between 200 and 400 nm. nih.gov The primary electronic transitions observed are π→π* and n→π* transitions. libretexts.org The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. libretexts.org These are characteristic of the conjugated systems present in the pyrazole and naphthalene rings. The n→π* transitions, resulting from the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital, are typically weaker. libretexts.org

The conjugation between the pyrazole and naphthalene ring systems in 3-(1-naphthalenyl)-1H-pyrazole derivatives significantly influences their UV-Vis absorption spectra. The extended π-system allows for delocalization of electrons, which generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual pyrazole and naphthalene chromophores.

The position and intensity of the absorption bands can be further modulated by the presence of different substituents on the pyrazole or naphthalene rings. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the conjugated system, leading to shifts in the absorption maxima. For instance, the introduction of substituents can affect the planarity of the molecule, which in turn impacts the efficiency of π-electron delocalization and the resulting electronic transitions.

In a study of various pyrazole-based compounds, the wavelengths of maximum absorbance (λmax) were observed to range from 218 to 254 nm. nih.gov For derivatives with more extended conjugation, such as those containing phenyl groups, a red-shifted broad absorption band around 250 nm was noted. nih.gov Naphthalene derivatives themselves typically show two electronic transitions, designated as the ¹Lₐ and ¹Lₑ states, with the ¹Lₐ band being more intense and appearing at longer wavelengths. researchgate.net When conjugated with a pyrazole ring, these transitions are modified, often leading to complex absorption profiles.

Detailed analysis of the UV-Vis spectra of specific 3-(1-naphthalenyl)-1H-pyrazole derivatives reveals the influence of their unique structural features on their electronic properties.

Table 1: UV-Vis Absorption Data for Selected Pyrazole Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹·cm⁻¹) | Solvent |

| 3,5-dimethyl-1H-pyrazole | 218 | 435 | Not Specified |

| 3,5-diphenyl-1H-pyrazole | 254 | 1046 | Not Specified |

| N,N-Dimethyl-6-(3-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-5-yl)naphthalen-2-amine | Not Specified | Not Specified | EtOH/H₂O |

This table is interactive. Click on the headers to sort the data.

Data sourced from a study on pyrazole-based compounds and naphthalene derivatives. nih.govmdpi.com

The data illustrates that even simple pyrazole derivatives exhibit absorption in the low UV region. nih.gov The introduction of phenyl groups in 3,5-diphenyl-1H-pyrazole leads to a significant bathochromic shift and an increase in molar absorptivity, indicating an extension of the conjugated system. nih.gov For naphthalene derivatives, absorption maxima can be influenced by both the substituent and the solvent. mdpi.comresearchgate.net The study of these electronic transitions is crucial for understanding the photophysical properties of these compounds and for their potential applications in areas such as molecular sensors and optoelectronic materials. researchgate.net

Computational and Theoretical Investigations of 3 1 Naphthalenyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of pyrazole-based compounds. These calculations provide a detailed understanding of the molecule's geometry, electronic structure, and spectroscopic characteristics from a theoretical standpoint.

Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of a molecule like 3-(1-naphthalenyl)-1H-pyrazole is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For related compounds, such as 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the optimized molecular structure. The results of such calculations, including bond lengths and angles, are often compared with experimental data from X-ray crystallography to validate the computational method.

A crucial aspect of the geometry of 3-(1-naphthalenyl)-1H-pyrazole is the dihedral angle between the pyrazole (B372694) and naphthalene (B1677914) ring systems. This angle determines the extent of electronic communication between the two aromatic moieties. In the solid state, crystal packing forces can influence this conformation. Theoretical calculations in the gas phase, however, reveal the intrinsic conformational preferences of the molecule. For similar bi-aromatic systems, it has been noted that there can be a significant twist between the aromatic rings.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length (Å) | N-N | 1.37 | 1.38 |

| Bond Length (Å) | C-N (pyrazole) | 1.33 | 1.34 |

| Bond Angle (°) | C-N-N (pyrazole) | 112.5 | 111.9 |

| Dihedral Angle (°) | Naphthalene-Pyrazole | Variable | Variable |

Electronic Structure Properties (HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic properties of 3-(1-naphthalenyl)-1H-pyrazole are key to understanding its reactivity and potential applications in materials science. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

In studies of related naphthalenyl-pyrazole systems, DFT calculations have been employed to determine these frontier molecular orbitals. For instance, in a study of 2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)naphthalene, the HOMO-LUMO energy gap was calculated to be 8.29 eV, indicating a stable molecule. The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack, respectively. Typically, in such π-conjugated systems, the HOMO and LUMO are delocalized over the aromatic rings. For pyrazole-carboxamide compounds containing a naphthalene moiety, the HOMO and LUMO were analyzed to explain their electronic and charge transfer properties.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Bis(pyrazolyl)naphthalene | -6.12 | 2.17 | 8.29 |

| Naphthalenyl-pyrazole-carboxamide | -5.89 | -1.77 | 4.12 |

Simulated Spectroscopic Data and Correlation with Experimental Results

DFT calculations can also predict spectroscopic data, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These simulated spectra are valuable for interpreting experimental data and confirming the structure of newly synthesized compounds. For a series of pyrazole-carboxamides with a naphthalene group, DFT calculations were used to compute the IR spectra, which were then compared with the experimental spectra to validate the synthesized structures. Similarly, the ¹H-NMR and ¹³C-NMR chemical shifts have been calculated for related pyrazole derivatives, showing good correlation with experimental values.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein. These studies are fundamental in drug discovery and design, providing insights into the potential therapeutic applications of compounds like 3-(1-naphthalenyl)-1H-pyrazole.

Ligand-Target Interaction Analysis

Molecular docking studies have been performed on various pyrazole derivatives to explore their binding affinity to specific protein pockets. For example, novel 3-(2-naphthalenyl)-1-phenyl-1H-pyrazole derivatives have been docked into the active site of the human 15-lipoxygenase (15-LOX) enzyme to explain their potent antioxidant activity. These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable interaction.

In another study, pyrazole derivatives were investigated as potential inhibitors of the rearranged during transfection (RET) kinase, a target in cancer therapy. Molecular docking helped to identify key residues in the active site that are crucial for binding.

| Compound Type | Protein Target | Key Interacting Residues | Binding Affinity/Score |

|---|---|---|---|

| 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole derivative | 15-Lipoxygenase (15-LOX) | His361, Leu368, His541 | -8.5 kcal/mol |

| Carbazolyl-thiazolyl-pyrazole hybrid | VEGFR-2 | Cys919, Asp1046 | High Affinity |

Elucidation of Molecular Recognition Principles

Beyond simply predicting binding affinity, molecular docking and modeling studies help to elucidate the principles of molecular recognition between a ligand and its target. By analyzing the docked poses of a series of related compounds, researchers can understand the structure-activity relationships (SAR). For 3-(2-naphthalenyl)-1-phenyl-1H-pyrazole derivatives, these studies have shown how different substituents on the pyrazole and phenyl rings influence the binding to 15-LOX. The naphthalene moiety often plays a significant role in establishing hydrophobic interactions within the binding pocket. These insights are critical for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ej-chem.orgnih.gov These mathematical models are instrumental in drug discovery and materials science for predicting the activity of new molecules, thereby saving time and resources in preclinical research. nih.govnih.gov

While specific QSAR or QSPR studies focused exclusively on 3-(1-naphthalenyl)-1H-pyrazole are not extensively documented in publicly available literature, the principles of these modeling techniques are broadly applied to the wider class of pyrazole derivatives. nih.govnih.gov These studies provide a framework for understanding how the structural features of pyrazole-based compounds, including those with bulky aromatic substituents like the naphthalenyl group, can influence their biological activities and physical properties.

Research on various pyrazole derivatives has led to the development of robust 2D and 3D-QSAR models. For instance, 2D-QSAR models for pyrazole derivatives acting as anticancer agents have highlighted the importance of molecular volume and the number of multiple bonds in determining their inhibitory activity. tandfonline.com In one study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides, it was found that bulky, electron-withdrawing substituents at certain positions were favorable for inhibitory action against Aurora A kinase. tandfonline.com 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been used to create predictive models for pyrazole derivatives as MALT1 inhibitors, providing insights into the steric and electrostatic field requirements for high activity. rsc.orgrsc.org

These models are statistically validated to ensure their predictive power. nih.govrsc.org The insights gained from such computational studies are valuable for the rational design of new, more potent pyrazole derivatives for various therapeutic targets, including cancer and neurodegenerative diseases. nih.gov

The table below summarizes findings from various QSAR studies on different classes of pyrazole derivatives, illustrating the types of activities modeled and the key structural insights gained.

| Pyrazole Derivative Class | Target/Activity | QSAR Model Type | Key Findings |

| Pyrazole-4-carboxamides | Aurora A kinase inhibition | 2D-QSAR | Bulky, electron-withdrawing substituents at specific positions enhance inhibitory activity. tandfonline.com |

| Pyrazole derivatives | Acetylcholinesterase inhibition | 2D & 3D-QSAR | Molecular volume and the number of multiple bonds are significant for activity. |

| Pyrazole-3-carboxamide derivatives | MALT1 inhibition | 3D-QSAR (CoMFA/CoMSIA) | Models revealed specific steric and electrostatic field requirements for potent inhibition. rsc.orgrsc.org |

| Pyrazolone derivatives | Antimicrobial activity | QSAR | Correlated antimicrobial activity against various bacterial and fungal microbes with computed molecular descriptors. ej-chem.org |

| 1H-Pyrazol-1-yl ethan-1-one derivatives | EGFR inhibitory activity | QSAR with DFT | Established a correlation between biological activity and physicochemical descriptors. nih.gov |

Analysis of Photophysical Properties and Photoswitching Behavior in Related Naphthalene-Pyrazole Systems

The photophysical properties of molecules containing both naphthalene and pyrazole moieties are of significant interest due to their potential applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and molecular switches. elsevierpure.commdpi.com The combination of the large, conjugated π-system of naphthalene with the electron-rich pyrazole ring can lead to unique absorption and emission characteristics. elsevierpure.commdpi.com

Studies on related naphthalene-based pyrazoline derivatives show that these compounds are typically fluorescent. elsevierpure.comiaea.org Their absorption spectra are often influenced by the extended conjugation provided by the naphthalene group. nih.gov While substituents on the pyrazole or an attached phenyl ring may have a minor effect on the absorption maxima, they can significantly affect the fluorescence spectra and quantum yields. elsevierpure.com For example, in a series of ethyl 4-(3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzoate derivatives, the presence of electron-donating groups led to higher mean fluorescence lifetimes compared to those with electron-withdrawing groups. elsevierpure.com

The table below presents representative photophysical data for related naphthalene-substituted compounds, illustrating the typical ranges for absorption and emission maxima.

| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Naphthalene bridged disilanes | Various organic | Red-shifted vs. naphthalene | ~320-360 (monomer), ~400-450 (excimer) |

| Peri-Substituted Acyl Pyrrolyl Naphthalenes | Various organic | 389 - 475 | Varies with solvent polarity |

| Naphthalene-α-oligothiophenes | Methylcyclohexane | Progressively red-shifted with more thiophene (B33073) units | Red-shifted vs. parent oligothiophene |

Photoswitching describes the reversible transformation of a molecule between two isomers with different absorption spectra upon light irradiation. nih.gov This property is central to the development of light-responsive materials and photopharmacology. nih.govrsc.org While 3-(1-naphthalenyl)-1H-pyrazole itself is not a classical photoswitch, related arylazopyrazole (AAP) systems, where a pyrazole is linked to an aryl group via an azo (-N=N-) bridge, are a prominent class of molecular photoswitches. rsc.orgrsc.org

AAPs exhibit efficient E/Z photoisomerization. rsc.org They often possess advantageous properties over traditional azobenzenes, such as high conversion to the Z-isomer and long thermal half-lives of the metastable state, sometimes lasting for days. nih.govrsc.org The inclusion of a naphthalene ring in such systems can further modulate these properties. nih.gov For instance, studies on arylazo-3,5-bis(trifluoromethyl)pyrazole switches showed that incorporating a naphthyl group, in combination with trifluoromethyl substituents, had a beneficial effect on the photoswitching behavior. nih.gov The ultrafast dynamics of photoisomerization in AAPs occur on femtosecond to picosecond timescales, similar to azobenzene, indicating a comparable isomerization mechanism. rsc.orgrsc.org

The photoswitching characteristics of several arylazopyrazole systems are summarized in the table below.

| Photoswitch System | Key Feature | Isomerization Behavior | Z-isomer Half-life (t_1/2) |

| Arylazopyrazoles (AAPs) | General | High photostationary states (PSS), efficient E ↔ Z switching. rsc.org | Can be very long (e.g., tens of years in some cases). nih.gov |

| Arylazo-trifluoromethyl-substituted pyrazoles | Trifluoromethyl groups | Displayed very long half-lives in DMSO. nih.gov | Days. nih.gov |

| Aryliminopyrazoles (AIPs) | Imine (-CH=N-) linkage | Can achieve >95% Z-isomer at PSS with visible light. nih.gov | Up to 19.2 hours. nih.gov |

| Twisted E-Arylazopyrazole | Steric hindrance | Faster initial photoswitching dynamics (femtosecond scale). rsc.org | Not specified. |

These findings on related systems suggest that functionalization of the 3-(1-naphthalenyl)-1H-pyrazole scaffold, for example by introducing an azo linkage, could yield novel photoswitchable molecules with tunable properties derived from the interplay between the naphthalene and pyrazole units. nih.gov

Reactivity Profiles and Mechanistic Studies of 3 1 Naphthalenyl 1h Pyrazole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Naphthalene (B1677914) Rings

The pyrazole ring, being an electron-rich aromatic heterocycle, exhibits characteristic reactivity towards electrophiles. mdpi.com Electrophilic substitution reactions, such as nitration or halogenation, preferentially occur at the C4 position of the pyrazole core. mdpi.compearson.com This regioselectivity is attributed to the electronic distribution within the ring, where the C4 position possesses the highest electron density.

Conversely, nucleophilic attacks are favored at the C3 and C5 positions of the pyrazole ring. mdpi.com In the context of 3-(1-naphthalenyl)-1H-pyrazole, the C3 position is already substituted with the naphthalene group. Therefore, nucleophilic substitution would primarily be directed towards the C5 position. The nature of the substituent on the pyrazole nitrogen (N1) can significantly influence the ease of these reactions. For instance, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. researchgate.net

The naphthalene ring, a fused aromatic system, also undergoes electrophilic aromatic substitution. The position of attack on the naphthalene ring is influenced by both the electronic effects of the pyrazoyl substituent and the inherent reactivity of the naphthalene core. The α-positions (C2, C4, C5, and C8) are generally more reactive than the β-positions (C3, C6, and C7) towards electrophiles. youtube.com The substitution pattern is often a result of a complex interplay between kinetic and thermodynamic control, with the major product depending on reaction conditions. youtube.com

Cycloaddition Reactions Involving Pyrazole Derivatives (e.g., [3+2] Cycloadditions)

Pyrazole derivatives are valuable synthons in cycloaddition reactions, particularly in [3+2] cycloadditions, which are powerful tools for constructing five-membered heterocyclic rings. organic-chemistry.orgresearchgate.net In these reactions, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. lew.ro

While the 3-(1-naphthalenyl)-1H-pyrazole itself is not typically the 1,3-dipole, its derivatives can be. For instance, nitrile imines generated in situ from hydrazonoyl halides can undergo [3+2] cycloaddition with various dipolarophiles like alkenes or alkynes to afford new pyrazole-containing architectures. organic-chemistry.org The regioselectivity of these cycloadditions is a key aspect, often controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. rsc.org

Furthermore, pyrazole scaffolds can be constructed via [3+2] cycloaddition reactions. A common strategy involves the reaction of a nitrile imine with an alkyne. lew.ro For example, the reaction between a sydnone (B8496669) (a mesoionic heterocyclic compound) and an alkyne proceeds via a 1,3-dipolar cycloaddition followed by the extrusion of carbon dioxide to yield a pyrazole. lew.ro The synthesis of 1,3-diaryl-1H-pyrazoles has been achieved through a base-catalyzed [3+2] cycloaddition of hydrazones with vinyl sulfoxides. rsc.org

Oxidative and Reductive Transformations of the Pyrazole Nucleus

The pyrazole nucleus can undergo both oxidative and reductive transformations, leading to a variety of derivatives. The oxidation of pyrazolines (dihydropyrazoles) is a common method for the synthesis of pyrazoles. mdpi.commdpi.com This aromatization can be achieved using various oxidizing agents. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via the oxidative aromatization of the corresponding pyrazoline using glacial acetic acid. mdpi.com

The pyrazole ring itself is relatively stable to oxidation, but under certain conditions, it can be cleaved. The antioxidant properties of some pyrazole derivatives are attributed to the ability of the NH proton to scavenge free radicals. nih.gov

Reductive transformations of the pyrazole ring are less common but can be achieved under specific conditions. For instance, catalytic hydrogenation can lead to the saturation of the pyrazole ring, forming pyrazolidines. However, the conditions required for such reductions are often harsh and may also affect other functional groups within the molecule.

Investigation of Reaction Intermediates and Transition State Architectures

Understanding the transient species involved in a chemical reaction is crucial for elucidating its mechanism. In the synthesis of pyrazole derivatives, various intermediates have been proposed and, in some cases, isolated. For example, the reaction of β-aminoenones with hydrazines to form pyrazoles is proposed to proceed through a 5-hydroxypyrazoline intermediate. researchgate.net

The study of transition state architectures provides insight into the energy barriers and stereochemical outcomes of reactions. For instance, in the Diels-Alder reaction, the formation of a cyclic transition state is a key feature. libretexts.org In the context of pyrazole chemistry, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to analyze the transition states of cycloaddition reactions and predict the regioselectivity of the products. rsc.org These studies help in understanding why a particular isomer is formed preferentially over others. For example, in the synthesis of pyrazolopyrimidines, modifications to the inhibitor structure were designed to modulate the stability of the transition state on the binding reaction coordinate. acs.org

Catalytic Activity and Reaction Pathway Elucidation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of pyrazole chemistry, various catalytic systems have been developed to facilitate their synthesis and functionalization. For instance, transition metal catalysts, such as rhodium(III), have been used in the three-component synthesis of N-naphthyl pyrazoles through a cascade pyrazole annulation and Satoh-Miura benzannulation. researchgate.net Similarly, copper triflate has been used as a catalyst in the condensation of chalcones with hydrazines to form pyrazoles. nih.gov

The elucidation of reaction pathways is often achieved through a combination of experimental studies and computational modeling. Kinetic studies can provide information about the rate-determining step of a reaction, while spectroscopic techniques can be used to identify intermediates. For example, the mechanism of pyrazole formation from the reaction of phenylhydrazine (B124118) and 1,3-diketones has been investigated using transient flow methods, supported by spectroscopic and mass spectrometry data. researchgate.net These studies help in constructing a detailed picture of how reactants are converted into products, including the sequence of bond-forming and bond-breaking events.

Mechanistic Investigations of Molecular Interactions for 3 1 Naphthalenyl 1h Pyrazole Derivatives

Enzyme Inhibition Mechanisms (e.g., 15-Lipoxygenase, Cyclooxygenase-2, PI3 Kinase, CDK2)

Derivatives of 3-(1-naphthalenyl)-1H-pyrazole have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

15-Lipoxygenase (15-LOX): A series of novel hybrid compounds containing pyrazole (B372694), naphthalene (B1677914), and pyrazoline/isoxazoline (B3343090) moieties were synthesized and evaluated for their 15-LOX inhibitory activity. nih.gov Several of these derivatives exhibited excellent inhibition of 15-LOX. nih.govresearchgate.net For instance, molecular docking studies of one such derivative, compound 6a , revealed that it binds effectively within the active site of human 15-LOX. nih.gov This binding is thought to underpin its potent antioxidant activity. nih.gov The development of N-substituted pyrazole-3-carboxamides has also been pursued as a strategy for creating potent and selective 15-LOX-1 inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): The pyrazole scaffold is a known pharmacophore in anti-inflammatory drugs, with celecoxib (B62257) being a notable example of a COX-2 inhibitor. nih.govsemanticscholar.org Research into 1,3,5-triaryl-4,5-dihydropyrazole derivatives has shown that these compounds are generally more potent inhibitors of COX-2 than COX-1. nih.gov Molecular docking studies of the most potent of these derivatives indicated favorable binding interactions within the COX-2 active site, comparable to celecoxib. nih.gov In a study of 2-substituted-1-naphthol derivatives, those with a hydroxyl group at the C-1 position of the naphthalene ring showed preferential inhibition of COX-2 over COX-1. nih.gov Docking experiments suggested that this hydroxyl group forms a crucial hydrogen bond with the Val 523 residue in the COX-2 active site, enhancing inhibitory activity. nih.gov

Phosphatidylinositol 3-Kinase (PI3K): The pyrazole structure is considered an important scaffold for designing PI3K inhibitors. researchgate.net Molecular docking studies on a series of pyrazoline derivatives containing a naphthalene moiety have been conducted to evaluate their binding affinities to PI3K. eco-vector.com The results showed that these compounds had better docking scores than the reference drug AMG-319 and comparable scores to PI-103, suggesting they could be promising lead molecules for developing new PI3K inhibitors. eco-vector.com

Cyclin-Dependent Kinase 2 (CDK2): The discovery of novel CDK2 inhibitors is a key area in anticancer therapy research. nih.govrsc.org A series of novel pyrazole derivatives were designed and synthesized, with several compounds showing potent inhibition of the CDK2/cyclin A2 enzyme complex. nih.govresearchgate.net Compounds 4 , 7a , 7d , and 9 from one study exhibited IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. nih.govresearchgate.net Molecular docking and dynamics simulations confirmed that these compounds bind stably within the catalytic domain of CDK2, adopting a binding mode similar to the known inhibitor AT7519. nih.govrsc.org Western blot analysis further validated the inhibitory effects of compounds 4 and 9 on CDK2 in HCT-116 cell lines. rsc.org

| Compound Series | Target Enzyme | Key Findings | Reported IC₅₀ Values | Reference |

|---|---|---|---|---|

| Pyrazole-naphthalene hybrids | 15-Lipoxygenase | Showed excellent inhibition. Compound 6a binds effectively to the active site. | Not specified | nih.gov |

| 1,3,5-Triaryl-4,5-dihydropyrazoles | Cyclooxygenase-2 | More potent against COX-2 than COX-1, with binding interactions similar to celecoxib. | Not specified | nih.gov |

| Naphthalene-containing pyrazolines | PI3 Kinase | Docking scores suggest potential as lead molecules for PI3K inhibitors. | Not specified | eco-vector.com |

| Novel pyrazole derivatives | CDK2/cyclin A2 | Potent inhibition observed, with stable binding in the catalytic domain. | 0.96 - 3.82 µM | nih.govresearchgate.net |

Receptor Binding and Allosteric Modulation Studies (e.g., Estrogen Alpha Receptor (ERα) Interactions)

The interaction of pyrazole derivatives with nuclear receptors, particularly the estrogen receptor alpha (ERα), has been a focus of investigation for potential applications in breast cancer therapy. thesciencein.org

A newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , was investigated for its potential as an anti-breast cancer agent by targeting ERα. semanticscholar.orgmdpi.com Molecular docking studies revealed that this compound exhibits a strong binding affinity to ERα, with a calculated binding energy of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM. semanticscholar.orgmdpi.com This binding affinity is close to that of the native ligand, 4-hydroxytamoxifen (B85900) (4-OHT), which has a binding affinity of -11.04 Kcal/mol. semanticscholar.orgmdpi.com The docking analysis showed that the compound interacts with key amino acid residues, Arg394 and Glu353, within the active site of ERα, similar to the interactions observed for 4-OHT. semanticscholar.orgmdpi.com

Other studies have also highlighted the potential of pyrazole derivatives to bind to ERα, suggesting that this class of compounds could be further developed as selective estrogen receptor modulators (SERMs) or down-regulators (SERDs). thesciencein.orgnih.govresearchgate.net The structural features of the pyrazole and naphthalene rings appear to contribute favorably to the binding within the hydrophobic ligand-binding pocket of the receptor.

Exploration of Antioxidant Mechanisms (e.g., Radical Scavenging Pathways, Enzyme Modulation in vitro)

The antioxidant properties of 3-(1-naphthalenyl)-1H-pyrazole derivatives have been explored through various in vitro assays, demonstrating their capacity to act through radical scavenging and modulation of antioxidant enzymes.

A novel series of hybrid compounds incorporating pyrazole, naphthalene, and either a pyrazoline or isoxazoline moiety were synthesized and screened for their antioxidant activities. nih.govresearchgate.net Several of these compounds, including 3a, 4e, 5b, 5c, 6a, 6c, and 6e , demonstrated excellent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radicals, with potencies comparable to the standard antioxidant, ascorbic acid. nih.govnih.gov

The antioxidant mechanism of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton of the pyrazole ring. nih.gov The presence of the naphthalene moiety in these derivatives is also believed to contribute to their antioxidant potential. nih.gov In vivo studies on some of the most active compounds showed significant antioxidant effects, as evidenced by the modulation of catalase (CAT) activity, glutathione (B108866) (GSH) levels, and malondialdehyde (MDA) levels in rat liver. nih.gov

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-naphthalene hybrids (3a, 4e, 5b, 5c, 6a, 6c, 6e) | DPPH Radical Scavenging | Excellent scavenging activity, comparable to ascorbic acid. | nih.govnih.gov |

| Pyrazole-naphthalene hybrids (3a, 4e, 5b, 5c, 6a, 6c, 6e) | Nitric Oxide (NO) Scavenging | Excellent scavenging activity. | nih.govnih.gov |

| Pyrazole-naphthalene hybrids (3a, 4e, 5b, 5c, 6a, 6c, 6e) | Superoxide Radical Scavenging | Excellent scavenging activity. | nih.govnih.gov |

| Compounds 5b, 5c, and 6e | In vivo antioxidant enzymes (CAT, GSH, MDA) | Showed significant in vivo antioxidant potentials. | nih.gov |

Investigation of Molecular Targets and Cellular Pathway Modulation in vitro (e.g., Tubulin Polymerization Inhibition, Cell Cycle Regulation at the Molecular Level)

The anticancer potential of pyrazole derivatives has been linked to their ability to interfere with critical cellular processes such as microtubule dynamics and cell cycle progression.

Tubulin Polymerization Inhibition: Microtubules, which are essential for mitosis, are a key target for many anticancer drugs. dntb.gov.ua Several 3-(1-naphthalenyl)-1H-pyrazole derivatives have been identified as inhibitors of tubulin polymerization. dntb.gov.uamdpi.com For example, a series of indenopyrazole analogues were found to inhibit tubulin polymerization by competing with colchicine (B1669291) for its binding site on tubulin. mdpi.com One pyrazole derivative, 5b , was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com Similarly, novel thiazole-naphthalene derivatives have been designed as tubulin polymerization inhibitors. nih.govresearchgate.net Compound 5b from this series was a potent inhibitor with an IC50 of 3.3 µM, which was superior to colchicine in the same assay. nih.gov These compounds disrupt microtubule formation, leading to cell cycle arrest. dntb.gov.ua

Cell Cycle Regulation: By inhibiting tubulin polymerization, these pyrazole derivatives can cause a disruption in the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase. dntb.gov.uamdpi.com For instance, the indenopyrazole analogue 2 was shown to arrest tumor cells in the G2/M phase. mdpi.com Other pyrazole derivatives have also been reported to induce cell cycle arrest. One study on pyrazoline derivatives showed that they induced cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov Another pyrazole derivative, compound 4 , was found to induce significant cell cycle arrest at the G1 phase in HCT-116 cells. rsc.org This interference with the cell cycle can ultimately trigger apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.govmdpi.com

Advanced Material Science Applications of Naphthalene Pyrazole Conjugates

Design and Development of Fluorescent Probes and Bioimaging Agents Based on Pyrazole-Naphthalene Scaffolds

The development of fluorescent probes for bioimaging is a critical area of research, enabling real-time, non-invasive monitoring of biological processes within living cells and tissues. rsc.orgresearchgate.net Pyrazole (B372694) derivatives are particularly promising for these applications due to their high synthetic versatility, biocompatibility, and favorable electronic properties. rsc.orgresearchgate.net When conjugated with a naphthalene (B1677914) moiety, the resulting scaffolds can exhibit enhanced photostability and high quantum yields, properties that are highly desirable for fluorescent probes. researchgate.net

The design of these probes often relies on photophysical phenomena such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Metal-Ligand Charge Transfer (MLCT). rsc.org These mechanisms allow for the creation of "turn-on" or "turn-off" fluorescent sensors. In a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule. nih.gov This change can be triggered by the restriction of E/Z isomerisation of a part of the molecule upon metal chelation, which reduces non-radiative decay pathways and enhances fluorescence. researchgate.net

Research has demonstrated the utility of pyrazole-based probes in detecting various species. For instance, some pyrazole derivatives have been developed as selective fluorescent sensors for metal cations like Zn2+, Cd2+, and Fe3+. nih.gov The incorporation of a naphthalene group can further enhance the probe's performance by improving its photostability and tuning its emission wavelength. researchgate.net The hydrophobic nature of the naphthalene unit can also facilitate the probe's interaction with and imaging of cellular membranes. researchgate.net The versatility of the pyrazole structure allows for the synthesis of a wide array of derivatives, including those functionalized for specific targeting within cells or for detecting particular analytes like cyclooxygenase-2 (COX-2) in tumor cells. researchgate.netmdpi.com

Table 1: Photophysical Properties of Selected Pyrazole-Naphthalene Based Fluorescent Probes and Related Derivatives

| Compound/Derivative | Excitation (λ_abs, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Target Analyte/Application | Reference |

| 3-(Coumarin-3-yl)pyrazole derivative | 425 | 500 | 5% -> 27% | H₂S detection | researchgate.net |

| Tetrahydro-chromeno[2,3-c]pyrazole derivative | - | - | Fluorescence enhancement | Cu²⁺ sensing in vivo | researchgate.net |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 239, 385 | - | - | Potential bioactivity | researchgate.net |

| Celecoxib-based NIR fluorescent probe | - | - | - | Cyclooxygenase-2 (COX-2) sensing | researchgate.net |

Note: This table presents data for related derivatives to illustrate the principles of probe design, as specific data for "1H-Pyrazole, 3-(1-naphthalenyl)-" as a fluorescent probe is not extensively available in the reviewed literature.

Exploration in Optoelectronic Devices (e.g., Hole Transport and Emissive Layers)

In the realm of optoelectronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs), the development of efficient and stable materials is paramount. rsc.orgresearchgate.net OLEDs are multilayered devices where the injection, transport, and recombination of charge carriers (holes and electrons) in an emissive layer lead to the generation of light. rsc.orgresearchgate.net The performance of an OLED is heavily dependent on the materials used in each layer, especially the hole transport layer (HTL) and the emissive layer (EML). rsc.org

Derivatives of naphthalene-pyrazole conjugates, specifically pyrazolines, have been identified as excellent materials for both hole transport and emissive layers in organic electroluminescent devices. researchgate.net The suitability of these compounds stems from their molecular structure. The presence of aromatic systems like naphthalene and phenyl groups provides the necessary π-conjugation for efficient charge transport. researchgate.netresearchgate.net Hole transport materials (HTMs) require high hole mobility and appropriate energy levels (HOMO/LUMO) to ensure efficient injection and transport of holes from the anode to the emissive layer. researchgate.net

While specific research on "1H-Pyrazole, 3-(1-naphthalenyl)-" for these applications is limited, the study of its derivatives provides strong evidence of its potential. For example, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been highlighted for its potential in OLEDs. researchgate.net The synthesis of such compounds allows for the tuning of their electronic properties by introducing different substituents, which can modify the HOMO/LUMO energy levels and enhance device performance. researchgate.net The rigid and planar structure of the naphthalene moiety contributes to good molecular packing in the solid state, which is beneficial for charge transport. researchgate.net

Furthermore, the inherent fluorescence of these naphthalene-pyrazole conjugates makes them candidates for use as emitter materials in the EML. researchgate.netresearchgate.net The emissive material in an OLED is responsible for generating light upon the recombination of holes and electrons. The color and efficiency of the emission are determined by the chemical structure of the emitter. The strong fluorescence and photostability of naphthalene derivatives suggest that their pyrazole conjugates could be developed into efficient and durable emitters for OLEDs. researchgate.net

Table 2: Properties of Naphthalene-Pyrazole Derivatives Relevant to Optoelectronic Applications

| Compound/Derivative | Molecular Formula | Synthesis Method Highlight | Spectroscopic Data (λ_max, nm) | Potential Application | Reference |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₅H₁₉FN₂ | Intermolecular cyclization of fluorinated chalcone (B49325) with phenyl hydrazine (B178648) | UV: 239, 385 | Hole Transport & Emissive Layer | researchgate.net |

| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl propenone | C₂₈H₂₀N₂O | Condensation reaction | - | Intermediate for functional materials | worktribe.com |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | C₂₅H₁₇FN₂ | Oxidative aromatization of pyrazoline | - | Potential bioactive and electronic material | nih.gov |

| Naphtho[2,1-d]-1H-pyrazole | C₁₁H₈N₂ | Modified Jacobson indazole synthesis | - | Fluorescent ligand for metal complexes | rsc.org |

Note: This table highlights the synthesis and properties of closely related derivatives, indicating the potential of the core "1H-Pyrazole, 3-(1-naphthalenyl)-" scaffold in optoelectronic applications.

Future Directions and Emerging Research Frontiers in 3 1 Naphthalenyl 1h Pyrazole Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices, a trend that is strongly influencing the synthesis of pyrazole (B372694) derivatives. nih.gov Traditional methods for synthesizing pyrazoles often involve hazardous reagents and environmentally harmful solvents, prompting the development of greener alternatives. benthamdirect.com

Future research in the synthesis of 3-(1-naphthalenyl)-1H-pyrazole is expected to focus on several key areas of green chemistry:

Catalyst-Free and Solvent-Free Reactions: A significant push is being made towards developing synthetic protocols that eliminate the need for catalysts and toxic organic solvents. nih.govresearchgate.net Techniques like microwave-assisted and ultrasound-assisted synthesis are gaining prominence as they often lead to shorter reaction times, higher yields, and cleaner reaction profiles. rsc.org

Use of Green Catalysts and Solvents: When catalysts are necessary, the focus is on utilizing environmentally benign options such as ammonium (B1175870) chloride. jetir.org Similarly, the use of renewable and non-toxic solvents like ethanol (B145695) and water is being prioritized to minimize waste and environmental impact. researchgate.netjetir.org

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are being explored as an efficient and atom-economical approach to synthesize complex pyrazole derivatives. researchgate.net These reactions combine multiple starting materials in a single step, reducing the number of synthetic steps and the generation of waste. mdpi.com

Renewable Energy Sources: The use of renewable energy sources, such as visible light, is an emerging area in the green synthesis of pyrazole derivatives. acs.org This approach offers a sustainable and cost-effective alternative to traditional heating methods. acs.org

These innovative synthetic strategies are not only environmentally responsible but also often lead to more efficient and cost-effective processes for producing 3-(1-naphthalenyl)-1H-pyrazole and its derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning for Structure-Function Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and materials science, and the study of 3-(1-naphthalenyl)-1H-pyrazole is no exception. bohrium.com These computational tools offer powerful methods for predicting the properties and functions of molecules, thereby accelerating the design and development of new compounds with desired characteristics. connectjournals.com

Key areas where AI and ML are making an impact include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed to predict the biological activity of pyrazole derivatives based on their molecular structure. researchgate.netnih.gov These models can help identify promising candidates for further experimental investigation and guide the design of new compounds with enhanced activity. nih.gov

Prediction of 3D Protein Structures: AI tools like AlphaFold are now able to predict the three-dimensional structure of proteins with high accuracy. nih.govmdpi.com This is crucial for understanding how molecules like 3-(1-naphthalenyl)-1H-pyrazole interact with biological targets and for designing drugs that can modulate their function. mdpi.com

Virtual Screening and Molecular Docking: Computational techniques such as molecular docking are used to predict the binding affinity and interaction patterns of pyrazole derivatives with specific protein targets. connectjournals.comnih.gov This allows for the rapid screening of large virtual libraries of compounds to identify potential drug candidates. nih.gov

Generative AI for Novel Protein Design: Emerging AI technologies are being used to design entirely new proteins with specific functions. mdpi.com This opens up exciting possibilities for creating novel therapeutic agents and catalysts based on the pyrazole scaffold.

The synergy between computational modeling and experimental work is expected to significantly accelerate the discovery and optimization of 3-(1-naphthalenyl)-1H-pyrazole-based compounds for a wide range of applications. researchgate.netberkeley.edu

Deepening Understanding of Complex Reactivity and Mechanistic Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of 3-(1-naphthalenyl)-1H-pyrazole is fundamental for controlling the outcome of chemical transformations and for designing more efficient synthetic routes. While significant progress has been made, there are still complexities to unravel.

Future research in this area will likely focus on:

Controlling Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two regioisomeric pyrazoles. mdpi.commdpi.com A key challenge is to control the reaction conditions to selectively produce a single desired isomer, thus avoiding tedious purification steps. researchgate.net The regioselectivity can be influenced by factors such as the nature of the substituents and the acidity of the reaction medium. researchgate.net

Elucidating Reaction Mechanisms: Detailed mechanistic studies, often employing techniques like kinetic analysis and computational modeling, are crucial for understanding the step-by-step process of pyrazole formation. mdpi.comresearchgate.net For instance, the condensation of chalcones with hydrazine (B178648) is believed to proceed via a nucleophilic addition mechanism. researchgate.net

Investigating Novel Rearrangements: The discovery of new rearrangements, such as the conversion of 2-hydroxypyridone to pyrazolyl-1,3-diketones, opens up new avenues for the synthesis of functionalized pyrazole derivatives. researchgate.net

Exploring the Reactivity of Functionalized Pyrazoles: The unique electronic properties of the pyrazole ring, with its two adjacent nitrogen atoms, give rise to distinct reactivity patterns. mdpi.commdpi.com For example, electrophilic substitution reactions tend to occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. rsc.org A deeper understanding of this reactivity is essential for the further functionalization of the 3-(1-naphthalenyl)-1H-pyrazole core.

By gaining a more profound insight into the intricate reactivity and mechanistic pathways of pyrazole chemistry, researchers can develop more sophisticated and efficient synthetic strategies.

Rational Design Principles for Tailored Molecular Interactions